
Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl isocyanate and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound allows for favorable interactions with biological macromolecules, enhancing its bioactivity. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butylcarbamothioyl group enhances its stability and potential for diverse applications compared to other piperazine derivatives.
Properties
IUPAC Name |
ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2S/c1-5-17-11(16)15-8-6-14(7-9-15)10(18)13-12(2,3)4/h5-9H2,1-4H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRBANROVUGMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
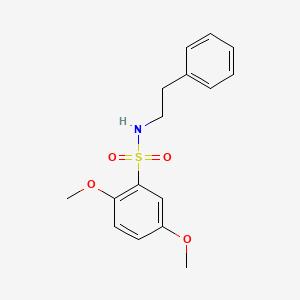
![2-[5-(4-phenylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2518723.png)
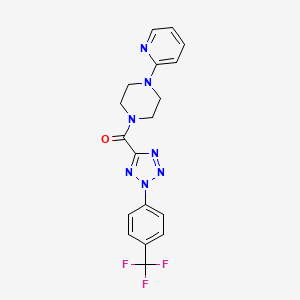
![4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2518725.png)
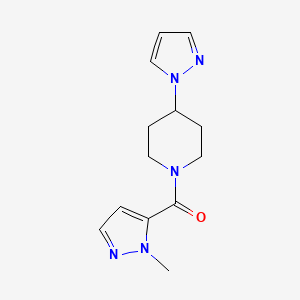
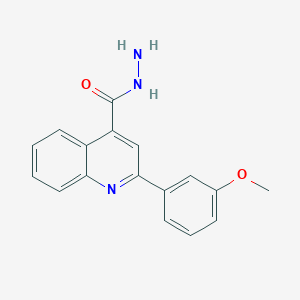
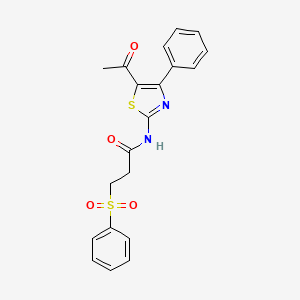
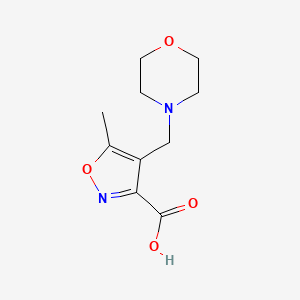
![8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2518733.png)
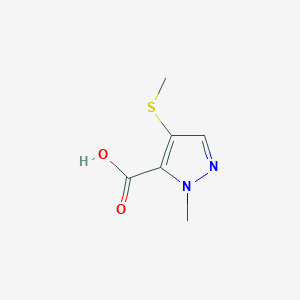

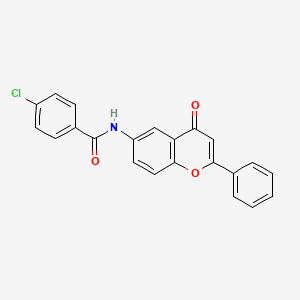
![(E)-ethyl 2-(3-(but-2-en-1-yl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2518739.png)
![Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate](/img/structure/B2518740.png)
